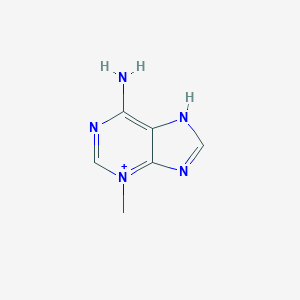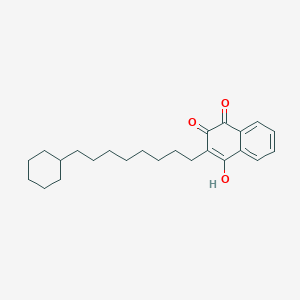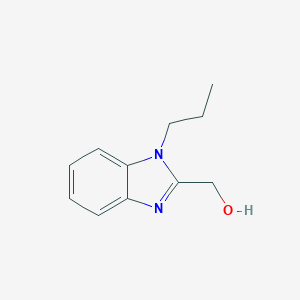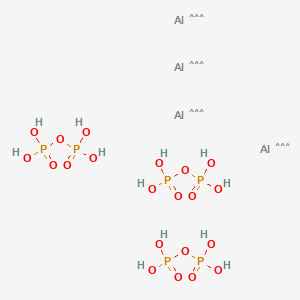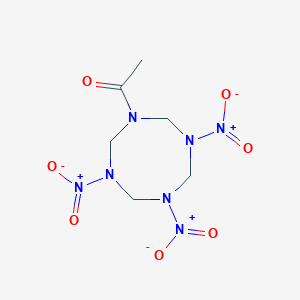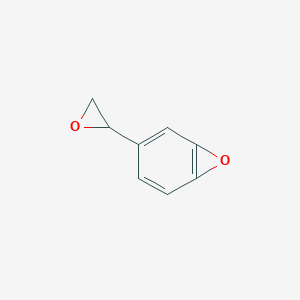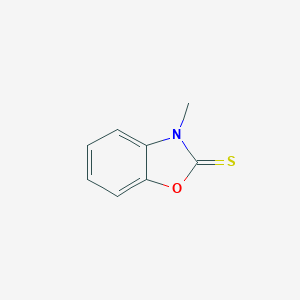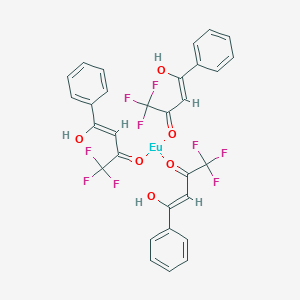
europium;(Z)-1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Europium is a rare earth element that is widely used in various fields due to its unique properties. One of the most important applications of europium is in the field of scientific research, where it is used as a fluorescent probe for various biological and biochemical studies.
Mecanismo De Acción
The mechanism of action of europium complexes, including (Z)-1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one, is based on the phenomenon of energy transfer. When europium complexes are excited with light of a certain wavelength, they absorb the energy and become excited. This excited state is unstable, and the europium complex quickly releases the excess energy in the form of fluorescence. The fluorescence emitted by the europium complex can be detected and measured, providing information on the biological or biochemical process under study.
Efectos Bioquímicos Y Fisiológicos
Europium complexes, including (Z)-1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one, have no known biochemical or physiological effects. They are used solely as probes in scientific research applications and are not intended for use as drugs or therapeutic agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Europium complexes, including (Z)-1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one, have several advantages for lab experiments. They are highly fluorescent, which makes them ideal for studying biological and biochemical processes that involve fluorescence. They also have a long fluorescence lifetime, which allows for time-resolved fluorescence measurements. Additionally, europium complexes have a high quantum yield, which means that they emit a high amount of fluorescence for each photon absorbed. However, europium complexes also have some limitations. They require specialized equipment for detection and measurement, and their fluorescence properties can be affected by factors such as pH and temperature.
Direcciones Futuras
There are several future directions for the use of europium complexes, including (Z)-1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one, in scientific research. One direction is the development of europium complexes with improved fluorescence properties, such as increased quantum yield or longer fluorescence lifetime. Another direction is the application of europium complexes in new areas of research, such as single-molecule studies or super-resolution microscopy. Additionally, there is potential for the use of europium complexes in diagnostic applications, such as in vivo imaging or biosensing. Overall, the unique properties of europium complexes make them a promising tool for further scientific research.
Conclusion
In conclusion, europium complexes, including (Z)-1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one, are valuable tools for scientific research applications. Their fluorescence properties make them ideal for studying biological and biochemical processes, and their unique properties offer potential for future research directions. While there are limitations to their use, the advantages of europium complexes make them a promising tool for further scientific discovery.
Métodos De Síntesis
(Z)-1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one is a europium complex that is synthesized by reacting europium nitrate with 1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one in the presence of a base. The reaction is carried out in a solvent such as ethanol or methanol, and the resulting complex is purified by recrystallization.
Aplicaciones Científicas De Investigación
Europium complexes, including (Z)-1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one, are widely used in various scientific research applications, particularly in the field of fluorescence spectroscopy. Europium complexes are highly fluorescent, and their fluorescence properties can be used to study various biological and biochemical processes. For example, europium complexes can be used as probes to study protein-ligand interactions, enzyme kinetics, and DNA hybridization.
Propiedades
Número CAS |
14552-19-3 |
|---|---|
Nombre del producto |
europium;(Z)-1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one |
Fórmula molecular |
C30H21EuF9O6 |
Peso molecular |
800.4 g/mol |
Nombre IUPAC |
europium;(Z)-1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one |
InChI |
InChI=1S/3C10H7F3O2.Eu/c3*11-10(12,13)9(15)6-8(14)7-4-2-1-3-5-7;/h3*1-6,14H;/b3*8-6-; |
Clave InChI |
HBBKOCFKEFXHET-WRAAWFJZSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C(=C/C(=O)C(F)(F)F)/O.C1=CC=C(C=C1)/C(=C/C(=O)C(F)(F)F)/O.C1=CC=C(C=C1)/C(=C/C(=O)C(F)(F)F)/O.[Eu] |
SMILES |
C1=CC=C(C=C1)C(=CC(=O)C(F)(F)F)O.C1=CC=C(C=C1)C(=CC(=O)C(F)(F)F)O.C1=CC=C(C=C1)C(=CC(=O)C(F)(F)F)O.[Eu] |
SMILES canónico |
C1=CC=C(C=C1)C(=CC(=O)C(F)(F)F)O.C1=CC=C(C=C1)C(=CC(=O)C(F)(F)F)O.C1=CC=C(C=C1)C(=CC(=O)C(F)(F)F)O.[Eu] |
Sinónimos |
Europium, tris(4,4,4-trifluoro-1-phenyl- 1,3-butanedionato-O,O')- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




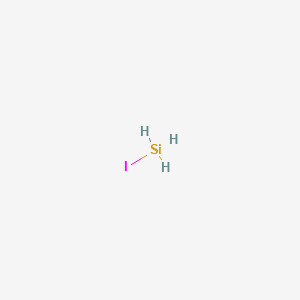
![5-[(E)-2-(4-bromophenyl)vinyl]benzene-1,3-diol](/img/structure/B88990.png)
